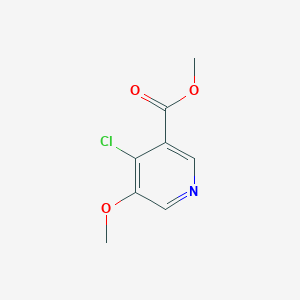
Methyl 4-chloro-5-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-methoxynicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a chloro and methoxy group attached to the nicotinic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-methoxynicotinate typically involves the esterification of 4-chloro-5-methoxynicotinic acid. One common method is the reaction of 4-chloro-5-methoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the ester group to an alcohol.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted nicotinates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-5-methoxy-2-nicotinic acid.
Reduction: Formation of 4-chloro-5-methoxy-2-nicotinyl alcohol.
Substitution: Formation of 4-amino-5-methoxynicotinate derivatives.
Scientific Research Applications
Methyl 4-chloro-5-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Methyl 4-chloronicotinate
- Methyl 5-methoxynicotinate
- Methyl 4-chloro-3-methoxynicotinate
Comparison: Methyl 4-chloro-5-methoxynicotinate is unique due to the specific positioning of the chloro and methoxy groups on the nicotinic acid ester. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of both chloro and methoxy groups can enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-10-3-5(7(6)9)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
QMCHBIULHWUOCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















